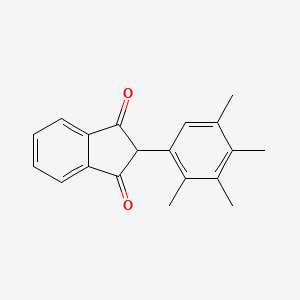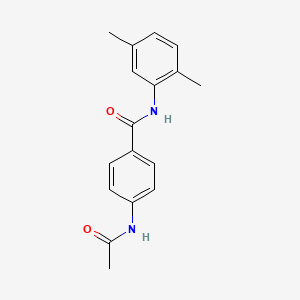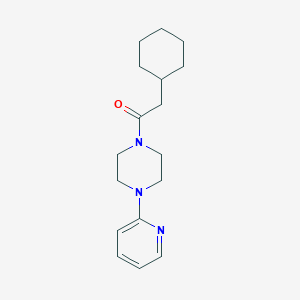
2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione, commonly known as DTT, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. DTT is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a reducing agent in biochemical and molecular biology experiments. In
Mécanisme D'action
DTT works by breaking the disulfide bonds in proteins, which are important for protein structure and stability. DTT reduces disulfide bonds by donating electrons to the sulfur atoms in the disulfide bonds, which results in the formation of thiol groups. Thiol groups are more stable than disulfide bonds and do not interfere with protein function.
Biochemical and Physiological Effects
DTT has been shown to have a number of biochemical and physiological effects. It has been shown to protect against oxidative stress and reduce inflammation. DTT has also been shown to enhance the activity of certain enzymes, such as alkaline phosphatase and luciferase. Additionally, DTT has been shown to have anti-tumor effects in some cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
DTT has several advantages for lab experiments. It is a highly effective reducing agent that is able to break disulfide bonds in proteins without affecting protein function. It is also relatively inexpensive and easy to obtain. However, DTT has some limitations. It is sensitive to air and moisture, which can cause it to oxidize and lose its reducing ability. Additionally, DTT can interfere with some protein assays, such as assays that rely on the formation of disulfide bonds.
Orientations Futures
For the use of DTT in scientific research include its potential use as a therapeutic agent for diseases that involve oxidative stress and the development of new drugs that target disulfide bonds in proteins.
Méthodes De Synthèse
DTT is synthesized by the reaction of 2,3,4,5-tetramethylphenylindan-1,3-dione with hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure DTT.
Applications De Recherche Scientifique
DTT is widely used in scientific research due to its unique properties as a reducing agent. It is commonly used to reduce disulfide bonds in proteins, which is crucial for the study of protein structure and function. DTT is also used in the synthesis of peptides and oligonucleotides, and as a stabilizer for enzymes and antibodies. Furthermore, DTT is used in the preparation of cell extracts for western blotting and other protein analysis techniques.
Propriétés
IUPAC Name |
2-(2,3,4,5-tetramethylphenyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O2/c1-10-9-16(13(4)12(3)11(10)2)17-18(20)14-7-5-6-8-15(14)19(17)21/h5-9,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODGDMYLLXYUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5799932.png)
![N-[4-(aminosulfonyl)benzyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5799946.png)
![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5799950.png)

![N',N''-[1,4-dioxane-2,3-diylbis(oxy-4,1-phenylene-1-ethyl-1-ylidene)]dinicotinohydrazide](/img/structure/B5799963.png)

![N-(4-{[(acetylamino)carbonothioyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B5799969.png)
![(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5799981.png)




